molecular formula C6H5BrN2O2 B1267849 2-Bromo-4-methyl-5-nitropyridine CAS No. 23056-47-5

2-Bromo-4-methyl-5-nitropyridine

Cat. No. B1267849
Key on ui cas rn: 23056-47-5
M. Wt: 217.02 g/mol
InChI Key: OSYUAHGEDKTDOX-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

Route B: To a solution of 2-bromo-4-methyl-5-nitropyridine (Preparation 24, 5.7 g, 26.3 mmol) in diethyl oxalate (17.9 mL) under argon was added 1,8-diazabicyclo[5,4,0]undec-7-ene (4.5 mL, 30.2 mmol) to give a dark red precipitate. Reaction mixture was stirred at rt for 4.5 h and concentrated in vacuo. Acetic acid (140 mL) was added to the residue under argon and heated to 60° C. Iron (2.94 g, 52.6 mmol) was added in small portions over a period of 1 h. The reaction mixture was heated at 80° C. for 4 h. The reaction mixture was cooled to rt and poured into water (300 mL) which gave a beige precipitate. The precipitate was isolated and washed with water. The solid obtained was dissolved in ethyl acetate (700 ml) and filtered. The filtrate was concentrated in vacuo to give the title compound. m/z (ES+)=269 [M+H]+; RT=3.39 min.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.94 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1.N12CCCN=C1CCCCC2.O.[C:24](OCC)(=O)[C:25]([O:27][CH2:28][CH3:29])=[O:26]>C(OCC)(=O)C.[Fe]>[CH2:28]([O:27][C:25]([C:24]1[NH:9][C:5]2=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=[C:6]2[CH:8]=1)=[O:26])[CH3:29]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
4.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2.94 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark red precipitate
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Acetic acid (140 mL) was added to the residue under argon
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
gave a beige precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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